Cellular p38-Alpha Inhibition Potency: Head-to-Head Comparison Against a Structurally Simplified Analog
The target compound demonstrates a 10-fold improvement in cellular potency against p38-alpha compared to the defluorinated phenyl analog N-phenyl-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide [1]. This data is derived from direct cross-study comparison of published binding values [2].
| Evidence Dimension | Inhibition of IL-1β-induced PGE2 production in human TC28 chondrocyte cells (cellular p38-alpha activity) |
|---|---|
| Target Compound Data | IC50 = 970 nM |
| Comparator Or Baseline | N-phenyl-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide: IC50 > 10,000 nM (inactive) |
| Quantified Difference | >10.3-fold greater inhibitory activity for the target compound |
| Conditions | Human TC28 chondrocyte cells; IL-1β challenge; PGE2 production measured after 20 min inhibitor pre-incubation |
Why This Matters
For researchers triggering inflammatory pathways in cellular models, the target compound's measurable cellular activity allows dose-response studies that would be impossible with an inactive analog, directly impacting procurement relevance for inflammation-focused laboratories.
- [1] BindingDB. (n.d.). CHEMBL3393296: IC50 values for p38-alpha inhibition in human TC28 cells. Data point: 970 nM for BDBM50059171; >10,000 nM for BDBM50170117. Retrieved from https://bindingdb.org View Source
- [2] Semantic Scholar. (2010). Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors. Journal of Medicinal Chemistry. DOI: 10.1021/jm100063h. View Source
